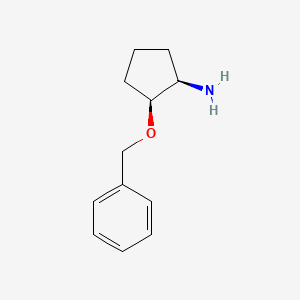
(1R,2S)-2-(Benzyloxy)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is a chemical compound with the molecular formula C12H17NO. It is a derivative of cyclopentanamine, where a phenylmethoxy group is attached to the second carbon of the cyclopentane ring. This compound is known for its unique stereochemistry, with the (1R,2S) configuration indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylmethanol.
Formation of Intermediate: Cyclopentanone undergoes a reaction with phenylmethanol in the presence of an acid catalyst to form an intermediate compound.
Amine Introduction: The intermediate is then reacted with ammonia or an amine source under reductive amination conditions to introduce the amine group.
Stereoselective Synthesis: The reaction conditions are carefully controlled to ensure the formation of the (1R,2S) stereoisomer.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor the desired reaction pathway.
Purification: Advanced purification techniques such as distillation and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation Products: Oxidation typically yields ketones or carboxylic acids.
Reduction Products: Reduction results in various amine derivatives.
Substitution Products: Substitution reactions produce compounds with different functional groups replacing the phenylmethoxy group.
Aplicaciones Científicas De Investigación
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanamine, 2-(methoxy)-: Lacks the phenyl group, resulting in different chemical properties.
Cyclopentanamine, 2-(phenylmethoxy)-, (1S,2R): The enantiomer with opposite stereochemistry, leading to different biological activity.
Cyclohexanamine, 2-(phenylmethoxy)-: Contains a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.
Uniqueness
Cyclopentanamine, 2-(phenylmethoxy)-, (1R,2S)-(9ci) is unique due to its specific stereochemistry and the presence of the phenylmethoxy group
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(1R,2S)-2-phenylmethoxycyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1 |
Clave InChI |
JIMSXLUBRRQALI-NEPJUHHUSA-N |
SMILES isomérico |
C1C[C@H]([C@H](C1)OCC2=CC=CC=C2)N |
SMILES canónico |
C1CC(C(C1)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


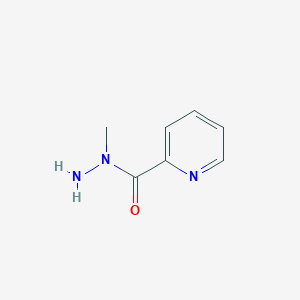
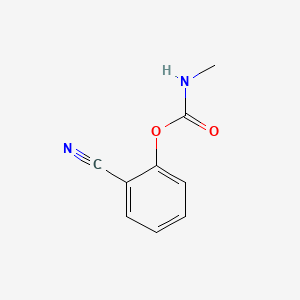
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
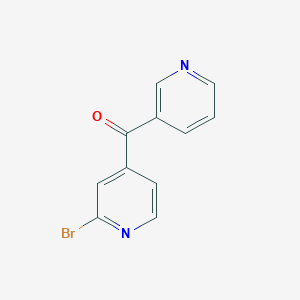
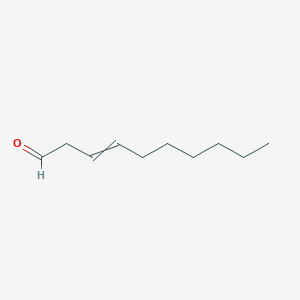
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
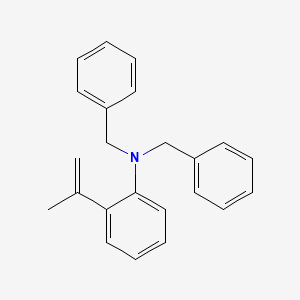
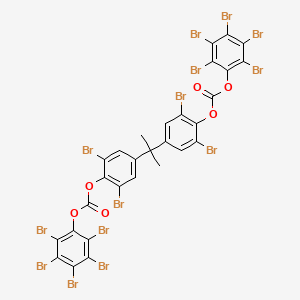
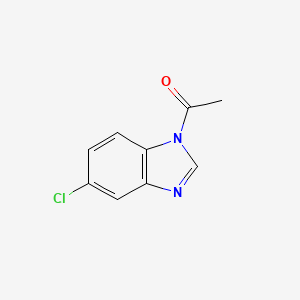
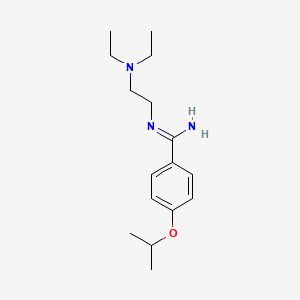
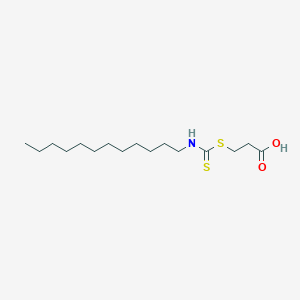
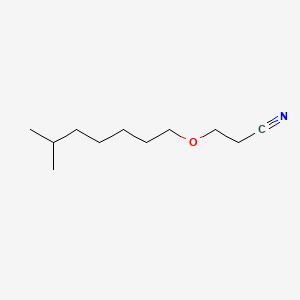
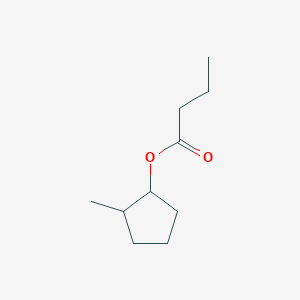
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
